molecular formula C27H21BrN2O4S2 B11520218 ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11520218
M. Wt: 581.5 g/mol
InChI Key: WJHMPIRJXVMWSL-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a benzothiazole moiety, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Attachment of the Benzothiazole Moiety: The benzothiazole moiety can be introduced through a nucleophilic substitution reaction, where a benzothiazole thiol reacts with a suitable electrophile on the indole core.

    Esterification: The carboxylic acid group on the indole core can be esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

    Acetylation: The hydroxyl group can be acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzothiazole moiety, for example, is known to interact with proteins, potentially inhibiting their function. The indole core can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(hydroxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Methyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the acetyloxy group and the ethyl ester in this compound may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds

Properties

Molecular Formula

C27H21BrN2O4S2

Molecular Weight

581.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-bromo-1-phenylindole-3-carboxylate

InChI

InChI=1S/C27H21BrN2O4S2/c1-3-33-26(32)25-18-13-23(34-16(2)31)19(28)14-21(18)30(17-9-5-4-6-10-17)22(25)15-35-27-29-20-11-7-8-12-24(20)36-27/h4-14H,3,15H2,1-2H3

InChI Key

WJHMPIRJXVMWSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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